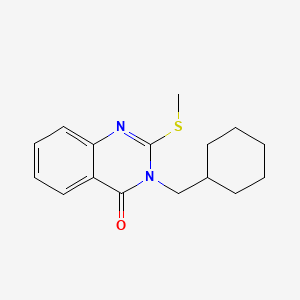

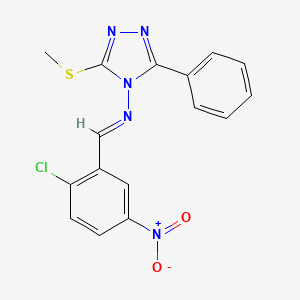

3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrazole derivatives involves the condensation of aldehydes with semicarbazide or thiosemicarbazide, leading to the formation of semicarbazones and thiosemicarbazones with potential photochromic and biological activities. These methods demonstrate the versatility and potential for creating a wide range of derivatives with varying properties and applications (Chai et al., 2005).

Molecular Structure Analysis

Investigations into the molecular structure of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone derivatives have been conducted using techniques such as X-ray diffraction analysis. These studies reveal details about the compound's geometry, intermolecular interactions, and the impact of substituents on its structural configuration (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).

Chemical Reactions and Properties

Research into the chemical reactions of pyrazole derivatives highlights their reactivity and potential for forming a variety of biologically active compounds. These reactions include the formation of hydrazone derivatives and the synthesis of compounds with antimicrobial activities. The specific functionalities introduced into the pyrazole core significantly influence the compound's reactivity and biological properties (Kumara et al., 2016).

Physical Properties Analysis

The physical properties of this compound derivatives, including solvatochromic behavior and fluorescence emission, have been studied. These properties are influenced by the compound's molecular structure and the nature of its substituents, affecting its photophysical behavior in different environments (Singh et al., 2013).

Aplicaciones Científicas De Investigación

Anticancer Applications

A significant body of research has been dedicated to exploring the anticancer potential of tri-substituted pyrazole derivatives, including compounds structurally related to "3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone". These compounds have shown remarkable activity against various human cancer cell lines, including hepatocellular carcinoma, breast cancer, lung carcinoma, and prostatic cancer. Some derivatives exhibited higher potency against these cell lines than standard drugs like doxorubicin, highlighting their potential to be developed into potent anticancer agents (Fahmy et al., 2016).

Photochromic Properties

The photochromic behavior of "this compound" and similar compounds has been a subject of interest. A study on a novel compound within this class revealed its potential as a photochromic material, characterized by changes in color upon exposure to light. This property was attributed to its unique structural features, including intermolecular hydrogen bonds, which could make it useful in various technological applications (Chai et al., 2005).

Synthesis and Structural Analysis

The synthesis and crystal structures of N-substituted pyrazolines, including derivatives similar to the compound , have been extensively studied. These works often involve condensing chalcones with hydrazine hydrate in the presence of aliphatic acids. Such studies are crucial for understanding the molecular and crystal structure, providing insights into the dihedral angles formed between the pyrazole and the fluoro-substituted rings, which can inform further chemical modifications and applications (Loh et al., 2013).

Antimicrobial and Other Biological Activities

Research on the antimicrobial activities of novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, has shown that these compounds exhibit moderate to good antibiotic activities. This suggests their potential utility in developing new antimicrobial agents. Additionally, the synthesis of molecular hybrids containing thiazole pyrazole has been explored for their apoptosis-inducing ability, indicating potential applications in cancer treatment and drug design (Hamed et al., 2020).

Propiedades

IUPAC Name |

[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN5O/c18-14-8-6-12(7-9-14)16-13(10-20-21-17(19)24)11-23(22-16)15-4-2-1-3-5-15/h1-11H,(H3,19,21,24)/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOZNOAWGNZNKY-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-hydroxy-3-methylbutyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]benzamide](/img/structure/B5600591.png)

![ethyl 4-[(9H-fluoren-2-ylmethylene)amino]benzoate](/img/structure/B5600599.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5600603.png)

![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5600609.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600625.png)

![N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600641.png)

![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-iodobenzohydrazide](/img/structure/B5600665.png)

![N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide](/img/structure/B5600673.png)